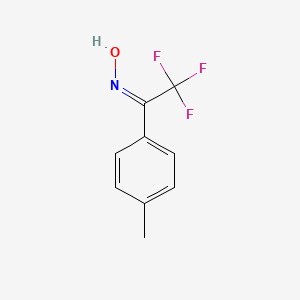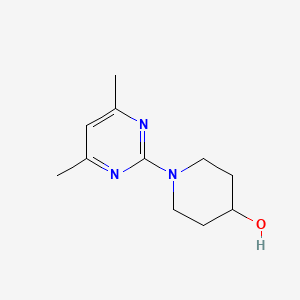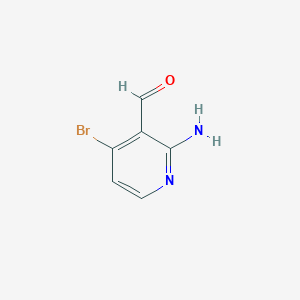
2-Amino-4-bromonicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-bromonicotinaldehyde is an organic compound with the molecular formula C6H5BrN2O It is a derivative of nicotinaldehyde, where the 4-position of the pyridine ring is substituted with a bromine atom and the 2-position with an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromonicotinaldehyde typically involves the bromination of 2-amino-3-pyridinecarboxaldehyde. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in a solvent such as dichloromethane at room temperature . The reaction proceeds with high regioselectivity, yielding the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-bromonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-Amino-4-bromonicotinic acid.
Reduction: 2-Amino-4-bromonicotinalcohol.
Substitution: Various substituted nicotinaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-bromonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific biological pathways.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Amino-4-bromonicotinaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and aldehyde groups allow it to form Schiff bases with amines, which can further react to form various bioactive compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-bromonicotinaldehyde: Similar structure but with the bromine atom at the 3-position.
2-Amino-4-chloronicotinaldehyde: Similar structure but with a chlorine atom instead of bromine.
2-Amino-4-fluoronicotinaldehyde: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
2-Amino-4-bromonicotinaldehyde is unique due to the presence of both an amino group and a bromine atom on the nicotinaldehyde scaffold. This combination allows for diverse chemical reactivity and the potential to form a wide range of derivatives with varying biological and chemical properties.
Eigenschaften
Molekularformel |
C6H5BrN2O |
|---|---|
Molekulargewicht |
201.02 g/mol |
IUPAC-Name |
2-amino-4-bromopyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H5BrN2O/c7-5-1-2-9-6(8)4(5)3-10/h1-3H,(H2,8,9) |
InChI-Schlüssel |
IHVNONKNEQXMRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1Br)C=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


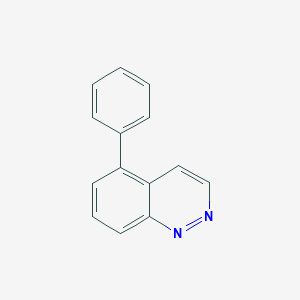
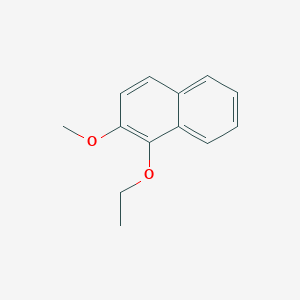

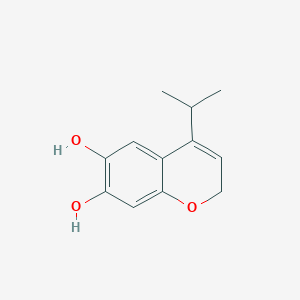
![1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)-](/img/structure/B11897604.png)

